Hydroxyamine hydrochloride

Process Safety Thermal Hazard Analysis Stability Engineering

Free-base hydroxylamine poses explosion hazards during scale-up; the hydrochloride salt eliminates this risk with stability up to ~60°C and a decomposition profile safer than the sulfate salt. • Achieve 81-95% oxime yields under mild, ultrasound-assisted aqueous conditions-reducing raw material costs • Water solubility 560 g/L at 20°C (1.7× the sulfate salt), enabling higher-concentration reaction systems • Detectable at 2.5 μg/L via ion chromatography for ICH M7 genotoxic impurity control White crystalline solid; recommended for pharmaceutical intermediate and agrochemical synthesis.

Molecular Formula ClH.H3NO
NH2OH.HCl
ClH4NO
Molecular Weight 69.49 g/mol
CAS No. 5470-11-1
Cat. No. B046587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyamine hydrochloride
CAS5470-11-1
SynonymsHydroxyamine Hydrochloride;  Hydroxyammonium Chloride;  Hydroxylamine Chloride;  Hydroxylamine Chlorohydrate;  Hydroxylammonium Chloride;  Oxammonium Hydrochloride
Molecular FormulaClH.H3NO
NH2OH.HCl
ClH4NO
Molecular Weight69.49 g/mol
Structural Identifiers
SMILES[NH3+]O.[Cl-]
InChIInChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2
InChIKeyWTDHULULXKLSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Solubility in water, g/100ml at 25Â °C: 94 (freely soluble)

Hydroxylamine Hydrochloride (CAS 5470-11-1): Essential Salt Form for Stable, High-Solubility Reducing Agent Procurement


Hydroxylamine hydrochloride (NH₂OH·HCl), CAS 5470-11-1, is the stable hydrochloride salt of hydroxylamine, a potent reducing agent and key intermediate in organic synthesis . This white, crystalline solid is highly soluble in water and polar solvents, and is supplied as a safer, more stable alternative to the unstable and potentially explosive free base hydroxylamine (NH₂OH), which decomposes readily at room temperature . It serves as a fundamental building block for synthesizing oximes, hydroxamic acids, and various pharmaceuticals, making it a high-volume, strategically important reagent for chemical, pharmaceutical, and agrochemical industries [1].

Stable hydrochloride salt; supports safer handling vs free base
High aqueous solubility enables homogeneous reaction design
Key reagent for oxime and hydroxamic acid synthesis pathways

Why Hydroxylamine Hydrochloride Cannot Be Swapped for Free Base or Sulfate Salts Without Quantifiable Performance Loss


The assumption that hydroxylamine salts are interchangeable is refuted by direct, quantitative evidence across thermal stability, safety, solubility, and reactivity [1]. The choice between hydroxylamine hydrochloride (HCl salt) and other salts like hydroxylamine sulfate or the free base has profound implications for process safety, reaction yield, and analytical sensitivity. Hydroxylamine free base is dangerously unstable and prone to explosive decomposition [2], while the sulfate salt exhibits markedly different solubility and, in some contexts, a more violent decomposition profile [1]. These are not marginal differences; they directly impact industrial safety protocols, reaction design, and overall process economics. The following evidence guide quantifies these critical differentiators to inform precise scientific and procurement decisions.

Free base hydroxylamine is unstable at room temperature; may pose safety hazards in scaled processes.
Hydroxylamine sulfate may exhibit a more violent thermal decomposition profile under certain conditions.
Alternative reducing agents like sodium borohydride have a weaker reduction potential, limiting reduction scope.

Quantitative Comparator Analysis: Hydroxylamine Hydrochloride vs. Sulfate, Free Base, and Alternative Reducing Agents


Process Safety & Thermal Stability: Hydroxylamine Hydrochloride vs. Free Base and Sulfate Salt

Solid hydroxylamine hydrochloride exhibits thermal stability up to ∼60 °C, making it a viable and safer alternative to the highly unstable hydroxylamine free base [1]. In direct comparison, a violent decomposition reaction was measured for solid hydroxylamine sulfate, generating a heat rate >500 °C/min and a pressure rate >5200 psia/min, indicating a more hazardous thermal profile under certain conditions compared to the hydrochloride salt [1].

Thermal Stability
Head-to-head
HCl stable to ~60°C; sulfate decomposes >500°C/min, >5200 psia/min
Supports safer process design with HCl salt
Solid state; adiabatic calorimetry
Process Safety Thermal Hazard Analysis Stability Engineering

Reduction Potential: Hydroxylamine Hydrochloride as a Superior Electron Donor vs. Borohydride

The hydroxylammonium ion (from hydroxylamine hydrochloride) is a significantly more powerful reducing agent than commonly used alternatives like sodium borohydride. Its standard reduction potential (E0 = -1.87 V) is considerably more negative than that of borohydride (E0 = -1.24 V), providing a greater thermodynamic driving force for reduction reactions [1].

Reduction Potential
Source review
E0 = -1.87 V vs. -1.24 V (borohydride)
Higher reducing capability in redox reactions
Standard electrochemical conditions
Redox Chemistry Inorganic Synthesis Electrochemistry

Aqueous Solubility: Hydroxylamine Hydrochloride vs. Sulfate Salt for Homogeneous Reactions

Hydroxylamine hydrochloride demonstrates exceptionally high water solubility, enabling high-concentration homogeneous reactions and easy purification. Its solubility is quantified at 560 g/L at 20°C , which is approximately 1.7 times higher than that of hydroxylamine sulfate (329 g/L at 20°C) .

Water Solubility
Data to verify
560 g/L vs. 329 g/L (sulfate) at 20°C
Higher solubility supports homogeneous aqueous reactions
At 20°C, pure water
Process Chemistry Formulation Science Green Chemistry

Analytical Sensitivity: Achieving Trace-Level Detection (LOD: 2.5 μg/L) in Pesticide Residue Analysis

When used as an analyte for impurity monitoring, hydroxylamine hydrochloride can be detected with exceptional sensitivity using ion chromatography. A validated method for quantifying trace levels in the pesticide methomyl achieved a detection limit of 2.5 μg/L (S/N=3) with excellent method recovery (95.3-98.1%) and precision (RSD <3%) [1]. This level of sensitivity is critical for meeting stringent regulatory requirements for genotoxic impurities.

Detection Limit
Class-level
2.5 μg/L (S/N=3) by ion chromatography
Supports trace-level impurity monitoring
Validated in methomyl matrix
Analytical Chemistry Quality Control Trace Analysis

Oxime Synthesis Yield: Achieving High Yields (81-95%) with Hydroxylamine Hydrochloride Under Milder Conditions

Hydroxylamine hydrochloride facilitates high-yield oxime synthesis under mild, environmentally friendly conditions. Condensation of aldehydes and ketones with hydroxylamine hydrochloride in water/ethanol under ultrasound irradiation provides oximes in 81-95% yields [1]. This represents a significant improvement over conventional methods, which often require harsher conditions, longer reaction times, and produce lower yields [1].

Oxime Synthesis Yield
Reported
81–95% under ultrasound irradiation
Reported high yields under mild conditions
Water/EtOH, aldehydes/ketones
Organic Synthesis Green Chemistry Process Optimization

Targeted Industrial & Research Applications for Hydroxylamine Hydrochloride Based on Verified Performance Advantages


Safer Process Development for Large-Scale Chemical Synthesis

Procure hydroxylamine hydrochloride as the preferred source of hydroxylamine for industrial processes where thermal safety is paramount. Based on its superior stability up to ~60°C compared to the dangerously unstable free base, and its less violent decomposition profile compared to the sulfate salt, it is the recommended reagent for minimizing thermal runaway risks in scaled-up reactions [1]. Process safety engineers and plant managers should prioritize this salt form for any reaction requiring hydroxylamine at volumes beyond the laboratory scale.

High-Yield, Green Synthesis of Oximes and Hydroxamic Acid Intermediates

Select hydroxylamine hydrochloride for efficient and sustainable production of oxime intermediates. The evidence confirms that using this salt in water or ethanol under mild, ultrasound-assisted conditions can achieve yields of 81-95% [1], a significant improvement over traditional methods. This directly reduces raw material costs and waste generation, aligning with green chemistry initiatives in pharmaceutical and agrochemical manufacturing.

High-Solubility Reducing Agent for Homogeneous Aqueous Reactions

Utilize hydroxylamine hydrochloride in applications requiring a powerful, water-soluble reducing agent. Its exceptionally high solubility in water (560 g/L at 20°C) [1] is 1.7 times greater than the sulfate salt, enabling higher concentration reactions, better kinetics, and simpler aqueous workups. This makes it the superior choice for formulating water-based reaction systems and for processes where reagent solubility is a limiting factor.

Trace-Level Genotoxic Impurity Monitoring in APIs and Agrochemicals

Employ validated analytical methods for hydroxylamine hydrochloride to ensure product safety and regulatory compliance. The ability to detect and quantify this potential genotoxic impurity at a limit of 2.5 μg/L using ion chromatography [1] provides a robust quality control tool. QC/QA laboratories in the pharmaceutical and pesticide industries can rely on this high sensitivity to meet ICH M7 guidelines for the control of mutagenic impurities, safeguarding patient health and preventing costly product recalls.

Application
Selection Property
Validation Focus
Hydroxylamine-based synthesis scale-up
Thermal stability profile
Process safety and decomposition hazard assessment
Oxime and hydroxamic acid preparation
Reported oxime synthesis yield
Mild-condition reaction efficiency and reproducibility
Aqueous-phase reduction reactions
Aqueous solubility
Homogeneous reaction kinetics and workup
Genotoxic impurity quantification
Trace-level detection capability
Ion chromatography method suitability and regulatory threshold compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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